2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide is a complex organic compound that features both benzodiazole and oxazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the benzodiazole ring through cyclization reactions, followed by the introduction of the oxazole ring via condensation reactions. The final step often involves the acylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions efficiently. The purification process often involves recrystallization or chromatographic techniques to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a range of structurally diverse compounds.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in treating various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-benzodiazol-1-yl)acetamide: Lacks the oxazole ring, which may result in different biological activities.
N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide: Lacks the benzodiazole ring, affecting its interaction with molecular targets.
2-(1H-1,3-benzodiazol-1-yl)-N-methylacetamide: Similar structure but with a different substituent, leading to variations in activity.
Uniqueness
The presence of both benzodiazole and oxazole rings in 2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide makes it unique
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-10-11(7-17-20-10)6-15-14(19)8-18-9-16-12-4-2-3-5-13(12)18/h2-5,7,9H,6,8H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLAQKJORHYGGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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